molecular formula C4Br3F5 B115627 1,1,2-Tribromopentafluorocyclobutane CAS No. 142764-86-1

1,1,2-Tribromopentafluorocyclobutane

Cat. No. B115627
M. Wt: 382.75 g/mol
InChI Key: CBLRSOIUUWXHBU-UHFFFAOYSA-N
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Description

1,1,2-Tribromopentafluorocyclobutane is a chemical compound with the molecular formula C4Br3F5 . It has a molecular weight of 382.75 .


Molecular Structure Analysis

The molecular structure of 1,1,2-Tribromopentafluorocyclobutane consists of a cyclobutane ring with three bromine atoms and five fluorine atoms attached .

Scientific Research Applications

Vibrational Spectra and Conformations

The vibrational spectra of various polyhalogenated cyclobutanes, including compounds similar to 1,1,2-tribromopentafluorocyclobutane, have been studied. These studies provide insights into the conformational behavior and equilibria of such compounds, with a focus on the positioning of halogen substituents and the enthalpy differences between conformers. These findings are crucial for understanding the chemical and physical properties of these molecules (Braude et al., 1990).

Reactivity with Perfluorovinylsulphur Pentafluoride

Research has been conducted on the reactivity of perfluorovinylsulphur pentafluoride with various compounds, leading to the formation of several novel compounds. This research helps in understanding the chemical reactivity and potential applications of fluorinated compounds, including those structurally related to 1,1,2-tribromopentafluorocyclobutane (Banks et al., 1974).

Synthesis of Fluorine-18 Labeled Compounds

The synthesis of fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid, has been explored for applications in positron emission tomography. This research is significant for the development of medical imaging agents and demonstrates the potential of fluorinated cyclobutanes in biomedical applications (Shoup & Goodman, 1999).

Diastereoselective Synthesis

Recent research in 2023 has focused on the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds. This advancement in synthetic chemistry highlights the potential of fluorinated cyclobutanes in creating complex molecular structures with specific stereochemical configurations, which is crucial for pharmaceutical and material science applications (Hu et al., 2023).

Organocobalt Intermediates in Synthesis

The use of organocobalt intermediates for constructing unsaturated carbon skeletons in cyclobutanes has been explored. This research provides valuable information on the synthetic applications of cyclobutanes in organic chemistry, potentially applicable to compounds like 1,1,2-tribromopentafluorocyclobutane (Myers et al., 2004).

properties

IUPAC Name

1,1,2-tribromo-2,3,3,4,4-pentafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br3F5/c5-1(6)2(7,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLRSOIUUWXHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Br)(Br)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380273
Record name 1,1,2-Tribromopentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Tribromopentafluorocyclobutane

CAS RN

142764-86-1
Record name 1,1,2-Tribromopentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Bardin, DV Trukhin, NY Adonin… - Journal of fluorine …, 2004 - Elsevier
Dehalogenation of perhalogenated cyclohexanes C 6 Cl 6 F 6 , 1-azacyclohexenes C 5 Cl 4 F 5 N and bicyclo[4.4.0]dec-1(6)-enes C 10 Cl 8 F 8 in the vapour phase over iron filings at …
Number of citations: 3 www.sciencedirect.com
P Havholm - 1991 - openworks.wooster.edu
For his last IS parade bore retirement, Gordon Tit (religious studies, pictured above determined to fillou some advice Gene Tanner (religion, 1953-70, d. 1976) gave him shortly after Tait …
Number of citations: 2 openworks.wooster.edu

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